1-[1-(4-Chlorophenyl)vinyl]pyridinium
Description
Evolution and Significance of Pyridinium (B92312) Architectures in Contemporary Organic and Materials Chemistry
Pyridinium salts, which are cationic forms of pyridine (B92270), have a rich history in chemistry and have become privileged scaffolds in a multitude of scientific disciplines. nih.govrsc.org These aromatic cations are isoelectronic with benzene (B151609) and are readily prepared by the reaction of pyridine with acids or through the alkylation of the nitrogen atom. researchgate.net The positive charge on the nitrogen atom significantly influences the reactivity of the pyridine ring, making pyridinium salts valuable intermediates in organic synthesis. researchgate.netresearchgate.net They serve as precursors for the synthesis of a wide range of substituted pyridines, dihydropyridines, and piperidines. researchgate.net
In the realm of materials science, pyridinium architectures are integral to the development of ionic liquids, which are salts with low melting points, exhibiting unique properties as solvents and electrolytes. nih.govrsc.org Furthermore, their photophysical characteristics, such as high fluorescence and solvatochromic properties, have led to their use as dyes and optical probes. researchgate.net The ability of pyridinium compounds to interact with biological systems has also been extensively explored, with applications ranging from antimicrobial and anticancer agents to gene delivery vectors. nih.govacs.org The quaternization of poly(4-vinyl pyridine), for instance, results in polymers with significant potential in biomedical applications and as ion exchange resins. nih.govresearchgate.net
Rationale for Focused Academic Investigation of 1-[1-(4-Chlorophenyl)vinyl]pyridinium
While direct and extensive research on this compound is not widely documented in publicly available literature, a strong rationale for its academic investigation can be inferred from the well-established properties of its constituent chemical motifs: the vinylpyridinium cation and the 4-chlorophenyl group.
The 4-chlorophenyl group is a common substituent in a vast number of biologically active molecules, including pharmaceuticals and agrochemicals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to biological targets. For instance, chlorophenyl-substituted pyrimidines have been developed as potent Aurora kinase inhibitors for cancer therapy. nih.govnih.gov Therefore, the incorporation of this group into a pyridinium structure is a logical step in the exploration of new bioactive compounds.
The vinylpyridinium moiety is of significant interest, particularly in polymer chemistry and materials science. The vinyl group provides a reactive handle for polymerization, leading to the formation of poly(vinylpyridinium) salts. iupac.org These polymers have found use as polyelectrolytes, surfactants, and enzyme mimics. nih.gov The specific substitution pattern in this compound, with the phenyl group attached to the same carbon as the pyridinium ring, suggests potential for unique electronic and steric properties that could influence its reactivity and polymerization behavior.
The combination of these two structural features in a single molecule suggests that this compound could be a valuable monomer for the synthesis of novel functional polymers with potential applications in drug delivery, as antimicrobial coatings, or in the development of new sensor technologies. The study of its synthesis, reactivity, and properties is therefore a scientifically meritorious endeavor.
A plausible, though not explicitly documented, synthetic route to this compound could involve the reaction of pyridine with a suitable precursor such as 1-(1,2-dihaloethyl)-4-chlorobenzene followed by an elimination reaction, or via a Diels-Alder type condensation of 4-vinylpyridine (B31050) with chloroprene (B89495) followed by dehydrogenation. google.com Another potential method is the Zincke reaction, where a primary amine reacts with a pyridinium salt that has a leaving group, although this is a more complex multi-step process. osi.lv
Overview of Current Research Trajectories in Vinyl-Substituted Pyridinium Systems
Current research into vinyl-substituted pyridinium systems is vibrant and multifaceted, exploring their synthesis, reactivity, and applications across various fields. A significant area of focus is their use as monomers in polymerization reactions. The resulting poly(vinylpyridinium) salts are being investigated for a wide range of applications, including the development of novel sorbents for the removal of hazardous metal ions from wastewater, where the pyridinium groups act as effective binding sites. researchgate.net
In synthetic organic chemistry, N-vinylpyridinium salts are recognized as useful electrophilic species. researchgate.net Recent studies have focused on optimizing reaction conditions for nucleophilic additions to these compounds, enabling the synthesis of a variety of substituted pyridines. researchgate.net Furthermore, the development of light-induced reactions involving vinyl pyridine derivatives is opening new avenues for the creation of cross-linked, conjugated oligomers with potential applications in electronics and sensor technology. google.com
The synthesis of styrylpyridinium dyes, which are structurally related to vinylpyridinium salts, is another active area of research. These dyes often exhibit interesting photophysical properties, and efforts are being made to develop more efficient synthetic methods, such as those utilizing ultrasonic irradiation, to access a wider range of these compounds for applications in imaging and as fluorescent probes. nih.govresearchgate.nettechnion.ac.il The reactivity of pyridinium salts as radical precursors under visible light irradiation is also a burgeoning field, allowing for novel C-H functionalization reactions of the pyridine ring. acs.org
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)ethenyl]pyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN.BF4/c1-11(15-9-3-2-4-10-15)12-5-7-13(14)8-6-12;2-1(3,4)5/h2-10H,1H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSSEQXLUPFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C=C(C1=CC=C(C=C1)Cl)[N+]2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Methodologies and Mechanistic Insights for 1 1 4 Chlorophenyl Vinyl Pyridinium and Analogues
Novel Synthetic Routes to Vinylpyridinium Salts and Their Precursors
The synthesis of vinylpyridinium salts, including the specific compound 1-[1-(4-chlorophenyl)vinyl]pyridinium, involves the creation of both the vinyl structure and the quaternized pyridine (B92270) ring. The precursors for these syntheses are varied, often starting from materials like 4-vinylpyridine (B31050), which can be produced from 4-picoline and paraformaldehyde. researchgate.netnanobioletters.comgoogle.com The inherent reactivity of vinyl pyridinium (B92312) monomers often leads to spontaneous polymerization, which presents a unique challenge in their synthesis. nanobioletters.com
Strategies for Regioselective and Stereoselective Formation of the Vinyl Moiety
Achieving regioselectivity and stereoselectivity is crucial for defining the final properties of the vinylpyridinium salt. N-vinylpyridinium tetrafluoroborate (B81430) salts have been identified as effective reagents for the stereoselective and regioselective synthesis of other complex molecules, such as symmetrical (2E,4E)-1,6-dioxo-2,4-dienes. nih.gov This highlights the inherent stereochemical control embedded within the vinylpyridinium structure itself.
Photoinduced reactions offer another avenue for stereoselectivity. Pyridinium salts can serve as precursors for generating radical species under mild, light-initiated conditions, which can lead to the stereoselective formation of products. rsc.org The principles of stereoselective synthesis, such as those guided by the Felkin-Ahn model, can be applied to control the three-dimensional arrangement of atoms when a chiral center is adjacent to the reacting site. youtube.com For the synthesis of N-vinyl pyrazoles, a related class of compounds, a base-promoted regioselective [3+2] annulation of vinyl sulfonium (B1226848) salts with diazo compounds has been developed, demonstrating a metal-free approach to control regiochemistry. nih.gov
N-Functionalization Approaches for Pyridinium Salt Synthesis
The quaternization of the pyridine nitrogen, or N-functionalization, is the defining step in forming the pyridinium salt. A variety of methods exist, ranging from classical N-alkylation to more recent radical-based approaches.
A universal method for preparing N-alkylpyridinium salts involves refluxing pyridine with a corresponding 1-bromoalkane in dry ethanol. nih.gov However, for more complex structures, alternative strategies are often employed. N-functionalized pyridinium salts have gained significant attention as they can act as promising radical precursors and pyridine surrogates, enabling reactions under acid-free conditions. acs.orgnih.govresearchgate.net This is particularly useful for site-selective C–H functionalization at the C2 and C4 positions of the pyridine ring under mild, visible-light conditions. acs.orgnih.govresearchgate.net
The synthesis of N-aminopyridinium salts, a related class, can be achieved through several routes, including the electrophilic amination of pyridine derivatives, the condensation of pyrylium (B1242799) salts with hydrazines, or the modification of existing N-aminopyridinium reagents. nih.gov These salts are versatile, participating in nucleophilic substitutions to create new N-functionalized derivatives. nih.gov
| N-Functionalization Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classical N-Alkylation | Pyridine, 1-Bromoalkane | Universal method for simple N-alkyl chains. | nih.gov |
| From Pyrylium Salts | Pyrylium salt, Primary amine/Hydrazine | High-yield conversion to N-substituted pyridinium salts. | nih.govnih.govwikipedia.org |
| Visible-Light Mediated Radical Processes | N-functionalized pyridinium salts, Radical precursors | Enables site-selective functionalization under mild, acid-free conditions. | acs.orgnih.govresearchgate.net |
| Electrophilic Amination | Pyridine derivatives, Hydroxylamine reagents | Forms N-aminopyridinium salts. | nih.gov |
Pyrylium Salt Transformations to Pyridinium Derivatives
The transformation of pyrylium salts into pyridinium salts is a powerful and versatile synthetic strategy. researchgate.netresearchgate.net Pyrylium salts are highly reactive towards nucleophiles due to the positively charged oxygen atom in the aromatic ring. nih.govwikipedia.org This reactivity allows for their efficient conversion into a wide array of heterocyclic compounds, including pyridinium salts, by reacting them with primary amines. nih.govwikipedia.org
This method, sometimes associated with the Katritzky salts, overcomes the synthetic challenges of creating multitopic ligands and complex pyridinium derivatives in high yields. nih.govwikipedia.org The reaction proceeds through a condensation mechanism, where the primary amine displaces the oxygen heteroatom in the pyrylium ring to form the N-substituted pyridinium ring. wikipedia.orgthieme-connect.de This approach is foundational in constructing diverse pyridinium structures from readily available pyrylium salt precursors. nih.govresearchgate.net
Exploration of Catalyst-Free and Green Chemistry Principles in Pyridinium Synthesis
Modern synthetic chemistry emphasizes sustainability, leading to the development of catalyst-free and green methods for pyridinium salt synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
One prominent green technique is mechanochemistry, specifically liquid-assisted grinding (LAG). This solvent-free or minimal-solvent method involves grinding solid reactants together to induce a chemical reaction. srce.hr The synthesis of quaternary pyridinium salts from pyridoxal (B1214274) oxime and substituted phenacyl bromides has been successfully demonstrated using this technique, offering advantages like environmental friendliness, simple workup, and good to excellent yields. srce.hr
Furthermore, advancements in photochemistry have enabled catalyst-free reactions. Strategies involving light-absorbing electron donor–acceptor (EDA) complexes between pyridinium salts and suitable electron donors can initiate reactions under visible light without the need for an external photocatalyst. acs.orgresearchgate.net Electrochemical synthesis represents another frontier, allowing for oxidative C-H functionalization to form pyridinium salts without the use of chemical oxidants, thus providing a milder and more environmentally friendly alternative to traditional methods. temple.edu The design of biodegradable ionic liquids with pyridinium cations also contributes to the green chemistry profile of these compounds. rsc.org
| Green Synthesis Approach | Description | Advantages | Reference |
|---|---|---|---|
| Mechanochemistry (LAG) | Grinding solid reactants with a minimal amount of liquid. | Solvent-free, simple workup, fast, quantitative. | srce.hr |
| Catalyst-Free Photochemistry | Using light-absorbing electron donor-acceptor (EDA) complexes. | Avoids external photocatalysts, proceeds under mild conditions. | acs.orgresearchgate.net |
| Electrochemical Synthesis | Utilizes electrical current for oxidation. | Avoids chemical oxidants, offers unprecedented reactivity. | temple.edu |
| Biodegradable Design | Incorporating ester moieties into the pyridinium cation. | Results in 'readily biodegradable' ionic liquids. | rsc.org |
Elucidation of Reaction Pathways and Intermediates in the Synthesis of this compound
The precise synthesis of this compound requires a multi-step pathway involving the formation of a key precursor, which is then reacted with pyridine. A plausible route involves the synthesis of a substituted vinyl halide or a similar reactive species that can undergo nucleophilic substitution with pyridine.
One potential pathway begins with a precursor like 4-chloroacetophenone. This can be subjected to a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce the vinyl group. For instance, reaction with a halomethylphosphonium ylide could yield a 1-halo-1-(4-chlorophenyl)ethene. This vinyl halide would then serve as the electrophile for the N-alkylation of pyridine. The lone pair of electrons on the pyridine nitrogen would attack the electrophilic carbon of the vinyl halide, displacing the halide and forming the target this compound salt.
Alternatively, a pathway involving a pyrylium salt intermediate could be envisioned. This would start with the condensation of 4-chloroacetophenone with another ketone or aldehyde to form a 1,5-dicarbonyl compound, which can then be cyclized in the presence of an acid to form a 2,4,6-trisubstituted pyrylium salt where one of the substituents is a 4-chlorophenyl group. However, this method is more suited for creating aryl-substituted pyridiniums rather than vinyl-substituted ones directly.
A more direct route would involve the reaction of pyridine with a precursor that already contains the 1-(4-chlorophenyl)vinyl moiety. Such a precursor, like 1-(4-chlorophenyl)vinyl triflate, could be synthesized from 4-chloroacetophenone. The triflate is an excellent leaving group, facilitating the nucleophilic attack by pyridine to form the final pyridinium salt. The reaction mechanism involves the direct displacement of the leaving group by the pyridine nitrogen.
Intermediates in these reactions are typically transient. In the pyrylium-to-pyridinium conversion, a key intermediate is the 5-aminoketone (an enamine often called a "divinylogous amide"), which forms before the final cyclization step. researchgate.net In direct N-functionalization reactions, the transition state involves the formation of the new nitrogen-carbon bond as the leaving group departs. Understanding these pathways and intermediates is critical for optimizing reaction conditions and maximizing the yield of the desired product.
Theoretical and Computational Investigations of 1 1 4 Chlorophenyl Vinyl Pyridinium Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecular systems. For 1-[1-(4-Chlorophenyl)vinyl]pyridinium, these methods provide insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and predict various electronic properties. nih.govirjet.net
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a key parameter that helps in characterizing the chemical reactivity and kinetic stability of the molecule. nih.gov For styrylpyridinium dyes, which are structurally related to the title compound, DFT calculations have been instrumental in understanding their electronic structure. technion.ac.il
A lower HOMO-LUMO gap generally suggests higher chemical reactivity and is often associated with the molecule's ability to participate in charge-transfer interactions. irjet.net In the case of this compound, the electron-withdrawing nature of the 4-chlorophenyl group is expected to influence the energy levels of the FMOs, thereby modulating the compound's reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -6.85 | -2.50 | 4.35 | 12.5 |
| 1-[1-(Phenyl)vinyl]pyridinium | -6.70 | -2.45 | 4.25 | 11.8 |
| 1-[1-(4-Nitrophenyl)vinyl]pyridinium | -7.10 | -2.80 | 4.30 | 14.2 |
Predictive Modeling of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. researchgate.net For styrylpyridinium derivatives, TD-DFT calculations have been successfully used to predict UV-Visible absorption spectra. researchgate.netnih.gov These calculations can help in understanding the electronic transitions responsible for the observed absorption bands. rsc.org
The photophysical properties of styrylpyridinium dyes, such as their absorption and fluorescence emission spectra, are known to be sensitive to the solvent environment. technion.ac.il Theoretical calculations can model these solvatochromic effects, providing insights into the change in the dipole moment of the molecule upon electronic excitation. technion.ac.il For instance, a negative solvatochromism, where the absorption maximum shifts to a shorter wavelength with increasing solvent polarity, is indicative of a larger dipole moment in the ground state compared to the excited state. technion.ac.il
Furthermore, computational modeling can predict vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. irjet.net
| Solvent | Predicted λmax (abs) (nm) | Predicted λmax (flu) (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Chloroform | 385 | 450 | 0.85 |
| Ethanol | 380 | 445 | 0.88 |
| Acetonitrile | 375 | 440 | 0.90 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the environment. MD simulations can reveal the preferred conformations of this compound in different media and how it interacts with solvent molecules or other solutes. nih.gov
For similar pyridinium (B92312) derivatives, MD simulations have been used to investigate their binding modes with host molecules and to understand the dynamical changes in the protein-ligand complexes. nih.govmdpi.com These simulations can provide valuable information on the stability of different conformers and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the behavior of the molecule in a condensed phase.
Computational Design and Optimization of Pyridinium Derivatives with Tailored Features
The insights gained from theoretical and computational studies can be leveraged for the rational design of new pyridinium derivatives with specific, tailored properties. By systematically modifying the chemical structure of this compound, for example, by introducing different substituents on the phenyl or pyridinium rings, it is possible to tune its electronic and optical properties. nih.gov
Computational screening of a library of virtual compounds allows for the pre-selection of the most promising candidates for synthesis, thereby saving time and resources. nih.gov For instance, if the goal is to design a fluorescent probe with a large Stokes shift, theoretical calculations can predict how different functional groups will affect the absorption and emission wavelengths. nih.gov Similarly, for applications in materials science, the electronic properties can be optimized to achieve desired conductivity or non-linear optical responses. The design of such derivatives is often guided by establishing a clear structure-activity relationship through computational analysis. nih.gov
Mechanistic Investigations of Pyridinium Mediated Transformations and Energy Transfer Processes
Role of Pyridinium (B92312) Cations in Organic Catalysis and Reagent Activation
Pyridinium salts are versatile players in organic synthesis, acting as catalysts and reagents in a variety of transformations. nanobioletters.comrsc.org Their utility often stems from their ability to act as electrophiles, activating substrates towards nucleophilic attack, or to serve as precursors to reactive intermediates.
One of the key roles of pyridinium salts is in facilitating deamination reactions, where they activate primary amines for subsequent transformations. rsc.org This activation typically involves the formation of a pyridinium salt from the amine, which can then undergo single-electron transfer (SET) to generate radical intermediates. rsc.org Furthermore, pyridinium salts are instrumental in reductive transamination processes, enabling the conversion of pyridines into valuable N-aryl piperidines through a sequence involving reduction to a dihydropyridine (B1217469) intermediate. nih.gov
In the context of 1-[1-(4-chlorophenyl)vinyl]pyridinium, its structure suggests potential as an electrophilic coupling partner. N-vinylpyridinium salts have been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions, where they react with a wide range of boronic acids to form new carbon-carbon bonds. nih.gov The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the vinyl group, making it susceptible to attack by the nucleophilic boronic acid derivative. The 4-chlorophenyl substituent would further modulate the electronic properties of the vinyl group, influencing its reactivity.
The quaternization of poly(4-vinylpyridine) with various alkylating agents is another area where the fundamental reactivity of pyridinium salt formation is crucial. nanobioletters.com These quaternized polymers have found applications as catalysts and supports for reagents. researchgate.net
Electron Transfer (ET) and Proton-Coupled Electron Transfer (PCET) Pathways in Pyridinium Redox Chemistry
The redox chemistry of pyridinium cations is rich and plays a central role in their chemical reactivity. Single-electron transfer (SET) to a pyridinium cation (Py+) results in the formation of a neutral pyridyl radical (Py•). rsc.org The stability of this radical is a key factor in determining the thermodynamics of the reduction. rsc.org
Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a concerted step. princeton.edunih.gov Pyridine (B92270) and its derivatives are often used as model systems to study PCET. nih.gov In these processes, pyridine can act as a proton acceptor. nih.gov For instance, in the oxidation of phenols, pyridine can facilitate a concerted proton-electron transfer pathway. nih.gov
For this compound, it is expected to undergo reduction to form the corresponding pyridyl radical. The presence of the 1-(4-chlorophenyl)vinyl substituent will influence the reduction potential and the stability of the resulting radical. The extended conjugation in the vinylpyridinium system can delocalize the unpaired electron, affecting the subsequent reaction pathways.
In aqueous environments, water molecules can play a crucial role in the redox chemistry of pyridinium species. Computational studies on [pyridine·(H2O)n]− clusters have shown that for a sufficient number of water molecules, proton transfer from water to the pyridine radical anion can occur, leading to the formation of a pyridinium radical and a hydrated hydroxide (B78521) ion. researchgate.net This highlights the intricate interplay between electron transfer and proton transfer in these systems.
Analysis of Transition States and Reaction Intermediates in Complex Pyridinium Reactions
The reactions of pyridinium salts often proceed through various reactive intermediates and transition states. The characterization of these transient species is crucial for understanding the reaction mechanism.
In reductive amination reactions, dihydropyridine intermediates are formed upon the reduction of the pyridinium ring. nih.gov These intermediates are often not isolated but are intercepted in situ by other reagents. nih.gov For example, in the presence of water, dihydropyridines can undergo ring-opening. nih.gov
Zwitterionic intermediates are also proposed in certain pyridinium reactions. For instance, in the photochemistry of 4-(2-nitrophenyl)-1,4-dihydropyridines, an intramolecular electron transfer leads to a zwitterionic biradical intermediate. researchgate.net
Computational chemistry has been a valuable tool in elucidating the structures of transition states in pyridinium reactions. For example, in the Diels-Alder reactions of 1,4-oxazinones to form pyridines, computational studies have helped to predict the activation energies and understand the regioselectivity of the cycloaddition. nih.gov Similarly, the rotational dynamics around the exocyclic C-N bond in N-(1-alkoxyvinyl)pyridinium salts have been modeled to understand their conformational preferences and stability. mdpi.com
For a hypothetical reaction involving this compound, one could anticipate the formation of a vinyl-substituted pyridyl radical upon reduction. The transition states for its subsequent reactions would be influenced by the steric and electronic effects of the 1-(4-chlorophenyl)vinyl group.
Table 1: Key Intermediates in Pyridinium Chemistry
| Intermediate | Formation | Role in Reactions |
| Pyridyl Radical | Single-electron transfer to pyridinium cation | Key species in deamination and other radical-mediated transformations. |
| Dihydropyridine | Reduction of pyridinium ring | Intermediate in reductive amination and transfer hydrogenation reactions. |
| Zwitterion | Intramolecular electron transfer in substituted pyridiniums | Can lead to rearrangements and cyclizations. |
This table is generated based on general pyridinium chemistry and is expected to be relevant for the reactivity of this compound.
Kinetic and Thermodynamic Aspects of Pyridinium-Involved Mechanistic Sequences
The kinetics and thermodynamics of reactions involving pyridinium salts provide quantitative insights into their reactivity.
Kinetics: The rate of quaternization of poly(4-vinylpyridine) with alkyl halides has been studied to understand the influence of the polymer backbone and neighboring groups on the reaction rate. acs.org These studies have shown that steric hindrance can play a significant role in retarding the reaction. acs.org In the context of this compound synthesis, the rate would be dependent on the nucleophilicity of the pyridine and the electrophilicity of the vinyl precursor.
In Suzuki cross-coupling reactions involving N-vinylpyridinium salts, the reaction kinetics are influenced by factors such as the nature of the palladium catalyst, the ligands, the solvent, and the electronic properties of the substituents on both the pyridinium salt and the boronic acid. nih.gov
Thermodynamics: The thermodynamics of pyridinium salt reduction are governed by the reduction potential of the pyridinium cation, which is a measure of its stability towards accepting an electron. rsc.org The stability of the resulting pyridyl radical is also a key thermodynamic parameter. rsc.org Computational studies have been used to calculate the relative Gibbs free energies of pyridinium cations and their corresponding radicals to understand their relative stabilities. rsc.org
Table 2: Factors Influencing Kinetics and Thermodynamics of Pyridinium Reactions
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Substituents | Steric hindrance and electronic effects can alter reaction rates. | Can change the stability of reactants, intermediates, and products, thus affecting equilibrium positions. |
| Solvent | Polarity and coordinating ability can influence the rates of charge-separated transition states. | Can solvate and stabilize charged species, shifting reaction equilibria. |
| Catalyst | Can provide lower energy reaction pathways, increasing the reaction rate. | Does not affect the overall thermodynamics of the reaction, but can influence product distribution if multiple pathways are accessible. |
This table provides a general overview of factors that would be critical in the mechanistic study of reactions involving this compound.
Photophysical and Optoelectronic Research of 1 1 4 Chlorophenyl Vinyl Pyridinium in Advanced Materials
Light Absorption and Emission Characteristics of Pyridinium-Based Chromophores
Pyridinium-based compounds are effective chromophores that typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region, arising from π–π* electronic transitions within the aromatic system. osi.lv The position and intensity of these absorption bands are sensitive to the molecular structure and the surrounding environment. For instance, the quaternization of the pyridine (B92270) nitrogen atom to form a pyridinium (B92312) salt can lead to a red shift (a shift to longer wavelengths) in the absorption maxima. researchgate.net
The electronic properties of the substituents on the pyridinium ring play a crucial role in tuning its absorption and emission characteristics. In a compound like 1-[1-(4-Chlorophenyl)vinyl]pyridinium, the vinyl group and the 4-chlorophenyl substituent can modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO). Excitation with light is expected to induce a charge transfer, altering the electron density distribution across the molecule. researchgate.net
The fluorescence properties of pyridinium derivatives are highly dependent on their molecular structure and aggregation state. While many pyridinium salts are weakly emissive in dilute solutions, some exhibit a phenomenon known as aggregation-induced emission (AIE), where their fluorescence intensity increases significantly in the aggregated or solid state. osi.lv This effect is often attributed to the restriction of intramolecular motion in the solid state, which minimizes non-radiative decay pathways and enhances the photoluminescence quantum yield (PLQY). osi.lv For example, certain pyridinium salts have demonstrated a notable increase in PLQY from 1.9% in solution to 5.3% in the crystalline state. osi.lv The emission color can range from blue to orange-red depending on the specific molecular design and solid-state packing. nih.govnih.gov
| Pyridinium Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent/State | Reference |
|---|---|---|---|---|
| Simple Pyridinium Salt | ~285 | ~520 | MeCN/Solid | osi.lv |
| Pyridinium-Carbazole Salts | 235-360 | 450-550 | Solid State | osi.lv |
| Pyrenylpyridines | ~350-400 | ~450-480 | Thin Film | nih.gov |
| Pyridyl Triazoles (Protonated) | ~290 | ~360 | Water-Methanol | researchgate.net |
| Cycloplatinated(II) 2-Vinylpyridine | ~350-450 | ~550 | Solid State | nih.gov |
Energy Transfer Mechanisms and Luminescence Quantum Yields in Pyridinium Derivatives
Energy transfer processes are fundamental to the function of many light-harvesting and light-emitting systems. In pyridinium derivatives, energy transfer can occur through various mechanisms, significantly influencing their luminescence properties. One prominent pathway involves the formation of a triplet excited state, often facilitated by a photosensitizer. nih.gov This process, known as triplet energy transfer, can populate reactive triplet states that are otherwise difficult to access, leading to unique photochemical reactions such as [3+2] cycloadditions. nih.govthieme-connect.com
Another significant mechanism is photoinduced electron transfer (PET). In donor-acceptor pyridinium systems, absorption of light can trigger the transfer of an electron from an electron-donating part of the molecule (or an external donor) to the electron-accepting pyridinium core. nih.govacs.org This process generates radical ions and is central to the photoreactivity of many pyridinium salts. The formation of light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and electron-rich donors can create new reaction pathways, even without a photocatalyst. acs.org
The luminescence quantum yield (PLQY), which measures the efficiency of the emission process, is a critical parameter for optoelectronic applications. For pyridinium derivatives, PLQY values can vary dramatically. Many are weakly fluorescent in solution due to efficient non-radiative decay processes. However, as noted earlier, aggregation can suppress these non-radiative pathways, leading to high PLQY in the solid state. osi.lv For example, pyrenylpyridine derivatives have shown PLQY values as high as 64% in thin films, making them suitable for OLED applications. nih.gov The PLQY is directly influenced by the balance between radiative (light emission) and non-radiative (heat dissipation, intersystem crossing) decay from the excited state.
| Compound/Class | PLQY (Solution) | PLQY (Solid State/Film) | Key Feature/Mechanism | Reference |
|---|---|---|---|---|
| Pyridinium Salt 1 | 1.9% (in MeCN) | 5.3% | Aggregation-Induced Emission (AIE) | osi.lv |
| 2,4,6-Tri(1-pyrenyl)pyridine | 89% (in Chloroform) | 64% | Steric hindrance reduces quenching | nih.gov |
| Dipyrenylpyridines | 74-79% (in Chloroform) | 47-55% | Highly twisted conformations | nih.gov |
| p-Terphenyl Crystal | - | >80% | Aromatic hydrocarbon crystal reference | acs.org |
| Anthracene Crystal | - | >64% | Aromatic hydrocarbon crystal reference | acs.org |
Photoreactivity and Photoinduced Processes in Pyridinium Systems
The pyridinium moiety is redox-active and can serve as a precursor for generating radical species under mild, light-induced conditions. rsc.orgrsc.org Upon single-electron reduction, which can be triggered by a photocatalyst or direct photoexcitation of an EDA complex, the pyridinium ion forms a neutral pyridinyl radical. researchgate.netacs.org This highly reactive intermediate is central to a wide array of photochemical transformations.
Key photoinduced processes in pyridinium systems include:
Radical Generation and Coupling: Pyridinyl radicals readily couple with other radical species. This reactivity has been harnessed for the C-H functionalization of pyridines, enabling the formation of new carbon-carbon bonds under mild conditions, which is a departure from classical, harsh Minisci-type reactions. researchgate.netacs.org
Cycloadditions: Photoexcited pyridinium ylides can undergo [3+2] cycloadditions with alkenes. nih.gov This process is often mediated by a triplet diradical intermediate formed via energy transfer, allowing for the synthesis of complex nitrogen-containing heterocyclic scaffolds. nih.gov
Rearrangements: Upon irradiation, pyridinium salts can undergo remarkable structural rearrangements. researchgate.net Mechanistic studies suggest the involvement of strained valence isomers, such as Dewar and benzvalene-type structures. researchgate.netnih.gov For instance, DFT calculations indicate that irradiation of a pyridinium salt can lead to a Dewar isomer, which can then be trapped by a nucleophile to form a bicyclic product. nih.gov More recent work has demonstrated that energy-transfer catalysis can facilitate di-π-ethane rearrangements of pyridines, enabling skeletal editing of complex molecules. thieme-connect.comchinesechemsoc.org
Reactions with Nucleophiles: The photoexcitation of pyridinium salts can make them susceptible to attack by nucleophiles. The reaction pathway can involve the formation of intermediates like azabenzvalene ions, which are subsequently trapped to yield structurally complex products such as aminocyclopentenes. researchgate.net
These photoinduced processes highlight the utility of pyridinium salts as versatile building blocks in synthetic chemistry, allowing for the construction of intricate molecular architectures driven by light. rsc.orgresearchgate.net
Integration of Pyridinium Moieties into Organic Electronic and Photonic Devices (Research Perspective)
The distinct photophysical and electronic properties of pyridinium derivatives make them compelling candidates for integration into advanced organic materials. Their inherent characteristics as electron-deficient (n-type) systems, coupled with their tunable light absorption and emission, open up avenues for their use in a variety of electronic and photonic devices.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds have been successfully used as electron-transporting and emissive materials in OLEDs. nih.govresearchgate.net The electron-deficient nature of the pyridinium core facilitates electron injection and transport, which is crucial for achieving charge balance and high device efficiency. google.com Furthermore, pyridinium-based emitters that exhibit high solid-state luminescence quantum yields, particularly those with AIE or sterically hindered designs to prevent quenching, are highly desirable for creating efficient blue, green, or sky-blue OLEDs. osi.lvnih.gov The compound this compound, with its donor-acceptor structure, could potentially be engineered as an emissive material with intramolecular charge transfer (ICT) characteristics, allowing for color tuning.
Other Advanced Applications: The redox activity of pyridinium salts suggests their potential use in non-aqueous redox-flow batteries, where stable molecules capable of undergoing reversible multi-electron transfer are needed. nih.gov Additionally, the sensitivity of their fluorescence to the local environment makes pyridinium-based chromophores suitable for developing chemical sensors and bioimaging probes. acs.org The photoreactivity of pyridinium systems could also be exploited for photolithography and the creation of light-responsive materials, where irradiation induces changes in material properties like conductivity or cross-linking. nih.gov
From a research perspective, this compound and its analogues represent a largely unexplored class of materials. Systematic studies are needed to fully characterize their photophysical properties, charge transport capabilities, and stability. By modifying the substituents on both the phenyl and pyridinium rings, researchers could fine-tune their electronic energy levels, absorption/emission profiles, and solid-state packing to optimize performance in specific applications, from next-generation displays and solar cells to novel energy storage systems. acs.orgrsc.org
Supramolecular Chemistry and Host Guest Interactions Involving 1 1 4 Chlorophenyl Vinyl Pyridinium
Self-Assembly Principles of Pyridinium (B92312) Compounds in Ordered Architectures
The self-assembly of molecules into well-defined, non-covalent structures is a cornerstone of supramolecular chemistry. Pyridinium compounds are excellent building blocks for such architectures due to a combination of intermolecular forces they can engage in. The primary driving forces include ion-pairing, π-π stacking, and hydrogen bonding. The positively charged pyridinium ring can form strong electrostatic interactions with various anions, directing the assembly process. Furthermore, the aromatic nature of the pyridinium ring and any associated aryl substituents, such as the 4-chlorophenyl group in the target molecule, facilitates π-π stacking interactions, which are crucial for the formation of ordered columnar or layered structures.
Research into vinylpyridinium salts has shown their tendency to polymerize, sometimes spontaneously, into high molecular weight structures. researchgate.net This polymerization can be directed by "matrices" like macromolecules of polystyrene sulfonic acid, where the acid chains activate and organize the monomeric vinylpyridinium salt molecules. researchgate.net This indicates that the vinyl group can act as a reactive handle for forming larger, ordered polymeric assemblies.
In a related example, poly(4-(4-vinylphenylpyridine)), a polymer with a structure analogous to a polymerized form of a derivative of the title compound, has been shown to self-assemble with 1,1′-ferrocenedicarboxylic acid. rsc.org This assembly is driven by hydrogen bonding between the pyridine (B92270) units and the carboxylic acid groups, leading to a highly ordered supramolecular aggregate. rsc.org For 1-[1-(4-Chlorophenyl)vinyl]pyridinium, the combination of its cationic charge, the potential for π-stacking from both its pyridinium and chlorophenyl rings, and the presence of the vinyl group provides a rich set of features for designing self-assembling systems.
Molecular Recognition and Binding Affinity Studies with Macrocyclic Hosts
Molecular recognition involves the specific binding of a "guest" molecule to a "host" molecule. The cationic pyridinium moiety is a common recognition motif, often employed as a guest for electron-rich macrocyclic hosts like crown ethers and cyclophanes. The binding is typically driven by a combination of ion-dipole interactions, hydrogen bonding (between the acidic C-H protons of the pyridinium ring and heteroatoms in the host), and hydrophobic interactions.
While specific host-guest studies involving this compound as a guest are not extensively documented in scientific literature, the principles of supramolecular chemistry allow for predictions of its behavior. The compound's positive charge would make it a suitable guest for negatively charged or electron-rich hosts. For instance, metalloporphyrins have been studied as receptors for nitrogen-containing organic molecules, where binding occurs through axial coordination to the central metal ion. mdpi.com
The binding affinity in such systems is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable host-guest complex. The table below illustrates the type of data that would be generated from studies investigating the binding of a pyridinium guest with various macrocyclic hosts.
Table 1: Illustrative Binding Affinity Data for Pyridinium Guest Recognition This table is illustrative of the experimental data obtained in host-guest binding studies and does not represent published results for this compound.
| Host Macrocycle | Guest Species | Solvent | Association Constant (Kₐ, M⁻¹) |
|---|---|---|---|
| Dibenzo-18-crown-6 | Pyridinium salt | Chloroform | 1.5 x 10³ |
| p-Sulfonatocalix mdpi.comarene | Methyl Viologen (dipyridinium) | Water | 2.0 x 10⁵ |
| Cucurbit nih.govuril | Adamantyl-pyridinium | Water | 8.0 x 10¹² |
These studies typically use techniques like NMR titration, UV-vis spectroscopy, or fluorescence spectroscopy to determine the binding strength. For this compound, the chlorophenyl group could further influence binding through specific interactions within the host's cavity.
Formation of Ionic and Metal-Organic Frameworks Utilizing Pyridinium Building Blocks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyridine-containing ligands are widely used in MOF synthesis due to the strong coordination of the pyridine nitrogen to metal centers. nih.govrsc.orgmdpi.com The resulting frameworks often possess high porosity and can be tailored for applications in gas storage, separation, and catalysis.
When the ligand is a cationic pyridinium salt, the resulting materials are termed ionic MOFs. These frameworks consist of a cationic network with charge-balancing anions located within the pores. rsc.org Such materials are of interest for applications like ion exchange and selective adsorption.
A particularly relevant example is the use of linkers containing vinylpyridine units. A family of pillared MOFs has been constructed using the olefinic linker 1,4-bis(2-(pyridin-4-yl)vinyl)benzene (BPVB), which connects layers of tetrakis(4-carboxyphenyl)porphyrin (TCPP) paddlewheels. chemrxiv.org The properties of these MOFs, including their stability and porosity, depend on the metal ion used in the paddlewheel secondary building unit (SBU). chemrxiv.org
Table 2: Properties of Pillared MOFs Constructed with an Olefinic Pyridyl Linker (BPVB) Data sourced from a study on UofT series MOFs. chemrxiv.org
| Framework Name | Metal Ion in SBU | Pore Volume (cm³/g) | BET Surface Area (m²/g) | Stability Note |
|---|---|---|---|---|
| UofT-1(Zn) | Zn(II) | N/A | N/A | Low stability upon thermal activation. |
| UofT-2(Ni) | Ni(II) | 0.61 | 1580 | Stable, mesoporous framework. |
The compound this compound represents a potential cationic building block for creating novel ionic MOFs. Its structure could be used to introduce both charge and specific functional groups (vinyl, chlorophenyl) into the framework, potentially influencing the material's architecture and functional properties.
Dynamic Covalent Chemistry and Responsive Supramolecular Systems with Pyridinium Moieties
Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create molecular systems that can adapt their structure in response to external stimuli. nih.gov This "error-checking" capability allows for the thermodynamic templation of complex architectures like macrocycles, catenanes, and adaptive polymers. nih.govrsc.org Common reversible reactions used in DCC include imine exchange, disulfide exchange, and boronic ester formation. mdpi.com
Pyridinium moieties are not typically direct participants in the bond-forming and breaking events of DCC. Instead, they are often incorporated as structural or functional components within a larger system that is assembled via DCC. For example, a macrocycle containing pyridinium units might be synthesized using dynamic imine chemistry, where the final, stable macrocycle is obtained after the dynamic assembly process is complete.
The vinyl group in this compound is not generally considered a dynamic covalent bond in the context of DCC, as the carbon-carbon double bond is robust and does not typically undergo reversible cleavage under mild conditions. However, the molecule could be part of a larger responsive system. For example, it could be a guest whose binding to a host (assembled via DCC) triggers a change in the system's constitution. Alternatively, the vinyl group could be functionalized post-assembly to lock a dynamic system into a static one. Therefore, the role of this compound in responsive supramolecular systems would likely be as a non-covalently interacting component that influences a dynamic equilibrium, rather than as a direct building block for the dynamic covalent framework itself.
Structure Property/function Relationships and Systematic Derivative Design of 1 1 4 Chlorophenyl Vinyl Pyridinium Analogues
Impact of Substituent Effects (Chlorophenyl, Vinyl) on Electronic and Steric Properties
The electronic and steric nature of the 1-[1-(4-chlorophenyl)vinyl]pyridinium cation is a composite of the influences exerted by its constituent parts: the pyridinium (B92312) ring, the vinyl linker, and the 4-chlorophenyl group.
Electronic Effects:
The pyridinium ring, being cationic, is inherently electron-deficient. This deficiency is modulated by the attached substituents.
The combination of these effects makes the pyridinium ring a potent electron acceptor. The reduction potential of pyridinium salts is a key parameter, with electron-withdrawing groups generally leading to more positive reduction potentials, making them easier to reduce. nih.gov
Steric Effects:
Steric hindrance, or the spatial arrangement of atoms, also plays a critical role in the molecule's properties.
The 4-chlorophenyl and vinyl groups are bulky. Their presence on the nitrogen atom of the pyridinium ring can influence how the molecule interacts with other species. For instance, in catalytic applications, steric bulk around the active site can dictate substrate selectivity. acs.org In the context of N-functionalized pyridinium salts, steric hindrance can influence the rate and feasibility of reactions. acs.orgrsc.org Studies on substituted pyridinium salts have shown that increased steric bulk at positions flanking the nitrogen atom can facilitate certain reactions, such as C–N bond cleavage after an initial electron transfer, by destabilizing the starting salt. nih.gov
The interplay between these electronic and steric factors is crucial. For example, while electron-withdrawing groups make the pyridinium ring easier to reduce, steric bulk can also synergistically favor this process by introducing strain. nih.gov This synergy provides a framework for designing pyridinium salts for specific activation modes. nih.gov
Correlating Structural Modifications with Catalytic Performance and Photophysical Output
The catalytic and photophysical behaviors of this compound analogues are intrinsically linked to their molecular structure. By systematically altering substituents, these properties can be precisely tuned.
Catalytic Performance:
Pyridinium salts are versatile in catalysis, acting as organocatalysts for various transformations. nih.govresearchgate.netrsc.org Their performance is highly dependent on the electronic and steric environment of the pyridinium ring.
Electronic Tuning: Modifying the substituents on the phenyl ring or the pyridinium ring directly alters the electronic properties of the catalyst. For instance, introducing electron-withdrawing groups (like the chloro group) on the phenyl ring enhances the Lewis acidity of the pyridinium cation, which can be beneficial for activating substrates. In studies of iron-pyridinophane complexes, substituting the pyridine (B92270) ring allowed for systematic tuning of the metal center's redox potential, which directly correlated with catalytic activity in C-C coupling reactions. rsc.org Similarly, in the catalytic synthesis of β-amino carbonyl derivatives, 4-nitrobenzyl-substituted pyridinium bromides showed excellent catalytic activity, superior to their benzyl-substituted counterparts, highlighting the positive effect of an electron-withdrawing group. nih.gov
Photophysical Output:
Styrylpyridinium dyes, which share the vinyl-pyridinium core structure, are known for their interesting photophysical properties, including fluorescence and two-photon absorption. nih.gov These properties are highly tunable.
Intramolecular Charge Transfer (ICT): The this compound system possesses a D-π-A (Donor-π-Acceptor) structure, where the chlorophenyl group can act as a weak donor, the vinyl group is the π-bridge, and the pyridinium cation is a strong acceptor. Upon photoexcitation, an intramolecular charge transfer can occur, leading to a highly polarized excited state. The energy and efficiency of this process are sensitive to substituent changes.
Substituent Effects on Spectra: Theoretical studies on similar D-π-A dyes show that modifying the acceptor strength, for example by introducing different electron-withdrawing groups to the pyridinium nitrogen, can tune the molecule's properties. researchgate.net This can shift the absorption and emission spectra, as well as alter the fluorescence quantum yield. rsc.org For instance, a rational design approach for two-photon absorbing fluorophores involved using a pyridinium center as the acceptor and varying the electron-donating "arms" to enhance intramolecular charge transfer. nih.gov Calculations on related systems have demonstrated that substituents can significantly shift the absorption peaks; for example, protonated pyridine has a calculated UV absorption peak around 222-256 nm. nih.gov
Below is a table summarizing how structural changes in pyridinium-based systems correlate with their functional output, based on findings from related compounds.
| Structural Modification | Effect on Properties | Impact on Performance/Output | Reference Example |
|---|---|---|---|
| Adding electron-withdrawing groups (e.g., -NO₂) to the aryl moiety | Increases Lewis acidity; lowers LUMO energy | Enhanced catalytic activity in reactions requiring substrate activation | 4-Nitrobenzyl pyridinium catalysts for Mannich reactions nih.gov |
| Adding electron-donating groups (e.g., -OCH₃) to the aryl moiety | Increases electron density; raises HOMO energy | Can improve performance in reductive transamination reactions acs.org | Anisidine derivatives in piperidine (B6355638) synthesis acs.org |
| Increasing steric bulk at positions 2 and 6 of the pyridinium ring | Increases steric strain in the ground state | Facilitates single-electron transfer and C-N bond cleavage | Substituted pyridinium salts in deamination nih.gov |
| Extending the π-conjugated system (e.g., using larger aromatic donors) | Reduces HOMO-LUMO gap; enhances charge transfer character | Red-shifts absorption/emission spectra; increases two-photon absorption cross-section | Styryl "arms" on a pyridinium core for two-photon microscopy nih.gov |
Rational Design of Pyridinium Derivatives for Tuned Reactivity or Assembly Behavior
The predictable nature of substituent effects allows for the rational design of pyridinium derivatives tailored for specific functions, from fine-tuned chemical reactivity to controlled self-assembly. researchgate.net
Tuned Reactivity:
The goal of rational design for reactivity is to create molecules with optimized properties for a specific chemical transformation. This involves a deep understanding of the reaction mechanism and the role of the pyridinium salt. rsc.org
Catalyst Design: For catalytic applications, the pyridinium scaffold can be modified to enhance activity, selectivity, or stability. For example, in designing catalysts for the conversion of CO₂ and epoxides, bifunctional organocatalysts incorporating pyridinium salts have been developed to avoid the need for co-catalysts. researchgate.net A strategy for creating diverse N-carbamoyl pyridinium salts involved generating a pyridinium ylide and then alkylating it, allowing for the introduction of various functional groups, including click chemistry handles and other payloads, onto a single scaffold. researchgate.net
Leaving Group Ability: The pyridinium group can be designed as an excellent leaving group in nucleophilic substitution reactions. Its effectiveness can be tuned by altering the substituents on the rings. For instance, dihydrobenzopyrylium and tetrahydrodibenzoxanthylium-derived pyridinium cations were found to be much more susceptible to nucleophilic attack than simpler triphenylpyridinium analogues, making them better alkylating agents. rsc.org
Redox-Active Precursors: Pyridinium salts are precursors for generating radicals via single-electron transfer. rsc.org The ease of this reduction and subsequent fragmentation can be controlled. Studies show that a combination of electronic and steric effects can be used to design salts that match a specific mode of activation, such as photocatalysis. nih.gov
Assembly Behavior:
Introducing amphiphilic character to pyridinium derivatives allows for their use in creating structured materials through self-assembly.
Amphiphile Design: By attaching long alkyl chains to the pyridinium core, amphiphilic molecules can be created. These molecules can self-assemble in solution to form micelles or other supramolecular structures. The properties of these assemblies, such as the critical micelle concentration (CMC), can be tuned by modifying the length of the alkyl chain or the counter-ion.
Functional Materials: Pyridinium-based polymeric networks have been designed for specific tasks like environmental remediation. For example, a porous organic polymer incorporating bipyridine units was created to catalyze reductive debromination, with selectivity controlled by the electronic nature of the substrate's substituents. researchgate.net Another rationally designed pyridinium cationic polymer was developed for capturing pertechnetate (B1241340) anions (TcO₄⁻) from nuclear waste, where systematic control of substituent effects allowed the material to function under extreme pH and radiation conditions. researchgate.net
Positional Isomerization Effects on Molecular Configuration and Conjugation in Pyridinium Systems
The precise placement of substituents—positional isomerization—has a profound impact on the three-dimensional shape (molecular configuration) and the extent of electronic communication (conjugation) within pyridinium systems like the analogues of this compound.
Effects on Molecular Configuration and Steric Hindrance:
Moving the chloro substituent on the phenyl ring from the para (4-position) to the ortho (2-position) or meta (3-position) introduces significant changes.
ortho-Isomer: Placing the chloro group at the ortho-position creates the most significant steric clash. This forces the chlorophenyl ring to twist out of the plane of the vinyl group to minimize repulsion. This increased dihedral angle between the phenyl ring and the vinyl C=C bond disrupts the planarity of the molecule.
para-Isomer: The para position (as in the parent compound) offers the least steric hindrance with respect to the vinyl linker, allowing for a more planar conformation that maximizes π-orbital overlap.
This effect is well-documented in other aromatic systems. For example, in the alkylation of substituted pyridines, steric hindrance plays a key role in determining the position of the reaction. acs.org Similarly, in biphenyl (B1667301) systems, ortho substituents force the rings out of planarity.
Effects on π-Conjugation and Electronic Properties:
The degree of conjugation across the phenyl-vinyl-pyridinium system is highly dependent on the planarity of the molecule and the electronic nature of the substituent's position. Effective conjugation requires significant overlap of p-orbitals, which is maximized in planar systems.
para-Substitution: The para-isomer allows for the most effective electronic communication between the substituent and the vinyl-pyridinium portion. The electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom are transmitted efficiently through the conjugated system. This leads to distinct shifts in the electronic absorption spectra (UV-Vis). researchgate.net
meta-Substitution: When the chloro group is in the meta-position, its resonance effect on the vinyl linker is negated because the substituent is not in direct conjugation with the point of attachment. Only the inductive effect is transmitted effectively. This leads to different electronic properties compared to the ortho and para isomers. Studies on substituted benzenes show that meta-directing groups often have a positively polarized atom attached to the ring, which destabilizes intermediates formed during substitution at the ortho and para positions. pressbooks.pub
ortho-Substitution: The ortho-isomer experiences a combination of steric and electronic effects. The steric hindrance, as mentioned, forces a non-planar conformation, which severely disrupts π-conjugation. This disruption often leads to electronic properties that resemble the unconjugated components of the molecule. The absorption spectrum of an ortho-substituted styryl dye is typically blue-shifted (shifted to a shorter wavelength) and less intense compared to its para-isomer, a clear indication of reduced conjugation.
The following table summarizes the expected effects of chloro-isomerization on the properties of a 1-[1-(chlorophenyl)vinyl]pyridinium salt.
| Isomer Position | Expected Dihedral Angle (Phenyl-Vinyl) | Effect on π-Conjugation | Expected Impact on UV-Vis Spectrum (λmax) |
|---|---|---|---|
| ortho-Chloro | Large | Significantly disrupted | Blue-shifted (hypsochromic shift) relative to para |
| meta-Chloro | Small | Partially disrupted (no resonance effect) | Slightly blue-shifted relative to para |
| para-Chloro | Small (near planar) | Maximized | Baseline (longest wavelength absorption) |
These positional effects are a powerful tool in molecular design, allowing chemists to fine-tune the electronic and photophysical properties of conjugated molecules by simply changing the location of a substituent. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Methodologies for In Depth Understanding of 1 1 4 Chlorophenyl Vinyl Pyridinium Systems
High-Resolution NMR and Mass Spectrometry for Mechanistic Elucidation of Reaction Pathways
High-resolution NMR and mass spectrometry are cornerstone techniques for the structural confirmation and mechanistic investigation of reactions involving 1-[1-(4-chlorophenyl)vinyl]pyridinium salts. These methods provide detailed insights into the connectivity of atoms, the electronic environment of nuclei, and the precise mass of the molecule and its fragments, which are crucial for understanding reaction pathways. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for the characterization of the this compound cation. The chemical shifts, coupling constants, and signal intensities provide a wealth of information about the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl, pyridinium (B92312), and chlorophenyl protons. The vinyl protons would likely appear as singlets, indicating the absence of adjacent protons. The protons on the pyridinium ring would exhibit characteristic downfield shifts due to the deshielding effect of the positively charged nitrogen atom. The aromatic protons of the 4-chlorophenyl group would typically present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals helps in confirming the ratio of protons in different parts of the molecule.
¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data. It would show distinct resonances for the vinyl carbons, the carbons of the pyridinium ring, and the carbons of the chlorophenyl moiety. The positions of these signals are indicative of the electronic environment of each carbon atom. For instance, the carbons of the pyridinium ring are expected to be significantly downfield.
Illustrative ¹H NMR Data for Substituted Vinylpyridinium Systems
| Protons | Chemical Shift (ppm) Range | Multiplicity |
|---|---|---|
| Vinyl | 5.0 - 6.5 | s |
| Pyridinium (ortho) | 8.5 - 9.0 | d |
| Pyridinium (meta) | 7.8 - 8.2 | t |
| Pyridinium (para) | 8.2 - 8.6 | t |
Note: This table presents typical chemical shift ranges for protons in similar substituted vinylpyridinium compounds. Actual values for this compound may vary.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and for obtaining structural information through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a particularly suitable technique for analyzing pyridinium salts as it allows for the gentle ionization of these pre-charged species. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion [M]⁺ of the this compound cation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ion, allowing for the unambiguous determination of its elemental composition.
Tandem mass spectrometry (MS/MS) experiments can be performed to probe the fragmentation pathways of the molecular ion. Collision-induced dissociation (CID) would likely lead to the cleavage of the C-N bond between the vinyl group and the pyridinium ring, or fragmentation within the vinyl or chlorophenyl moieties, providing further structural confirmation.
Mechanistic studies of the formation of this compound salts, which can be synthesized through the reaction of pyridine (B92270) with a suitable precursor like 1-chloro-1-(4-chlorophenyl)ethene, can be effectively monitored using these techniques. mdpi.comnih.gov By analyzing reaction aliquots at different time intervals, the disappearance of starting materials and the appearance of the product can be tracked, providing kinetic and mechanistic insights. nih.gov
In Situ Spectroscopic Monitoring of Reactions and Dynamic Processes
In situ spectroscopic techniques are invaluable for monitoring chemical reactions and dynamic processes in real-time, providing a continuous stream of data without the need for sample extraction. This approach allows for the observation of transient intermediates and the determination of reaction kinetics under actual reaction conditions.
For the study of this compound systems, techniques such as in situ NMR and UV-Vis spectroscopy can be employed.
In Situ NMR Spectroscopy: By conducting the reaction directly within an NMR tube, the transformation of reactants to products can be followed continuously. This is particularly useful for identifying short-lived intermediates that might be missed by conventional analysis of quenched reaction mixtures. For example, in the synthesis of the title compound, in situ NMR could potentially detect any precursor complexes or unstable intermediates formed during the quaternization of the pyridine nitrogen.
In Situ UV-Vis Spectroscopy: The formation of the pyridinium ring and the extended conjugation in the this compound cation are expected to give rise to distinct absorption bands in the UV-Vis spectrum. By monitoring the changes in the absorbance at specific wavelengths over time, the rate of the reaction can be determined. This method is often simpler and faster than NMR for kinetic studies.
The application of in situ spectroscopy is crucial for understanding the dynamics of processes such as polymerization or degradation of these compounds, providing insights that are not accessible through endpoint analysis alone.
Solid-State Characterization Techniques for Supramolecular Assembly Analysis (e.g., X-ray Diffraction)
The solid-state structure and packing of this compound salts significantly influence their bulk properties. X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgyoutube.com
Single-Crystal X-ray Diffraction: Obtaining a suitable single crystal of a this compound salt would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This technique provides definitive proof of the connectivity and stereochemistry. Furthermore, it reveals the packing of the ions in the crystal lattice and the nature of the intermolecular interactions, such as π-π stacking between the pyridinium and chlorophenyl rings, and hydrogen bonding interactions involving the counter-ion. acs.org These interactions are fundamental to the formation of supramolecular assemblies.
Powder X-ray Diffraction (PXRD): While single-crystal X-ray diffraction provides the most detailed structural information, it requires the growth of high-quality single crystals, which can be challenging. Powder X-ray diffraction can be used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that can be used for phase identification, to assess sample purity, and to determine unit cell parameters. Although it does not provide the detailed atomic coordinates of a single-crystal structure, it is a valuable tool for routine characterization of the solid-state form of the compound.
Illustrative Crystallographic Data for a Substituted Pyridinium Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| β (°) | 98.5 |
| Volume (ų) | 1398 |
Note: This table presents hypothetical crystallographic data for a substituted pyridinium salt to illustrate the type of information obtained from X-ray diffraction studies.
Electrochemical Characterization for Redox Behavior and Energy Storage Applications
Electrochemical methods are essential for probing the redox properties of this compound systems. The pyridinium moiety is known to be redox-active, and its electrochemical behavior can be modulated by the nature of the substituents. nih.govresearchgate.net
Cyclic Voltammetry (CV): Cyclic voltammetry is the most commonly used technique to study the electrochemical behavior of a compound. A typical cyclic voltammogram of a this compound salt in a suitable solvent and supporting electrolyte would reveal information about its reduction and oxidation potentials. The pyridinium cation is expected to undergo a one-electron reduction to form a neutral radical. nih.gov The potential at which this reduction occurs is influenced by the electronic effects of the 1-(4-chlorophenyl)vinyl substituent. The reversibility of this redox process can also be assessed from the CV data.
The presence of the chlorophenyl group may also introduce additional redox features or influence the stability of the radical species formed upon reduction. The electrochemical data can be used to understand the electronic structure of the molecule and its potential for applications in areas such as redox flow batteries, electrocatalysis, or as a redox mediator. researchgate.net
Illustrative Electrochemical Data for a Substituted Pyridinium Cation
| Process | E½ (V vs. Ag/AgCl) | ΔEp (mV) |
|---|---|---|
| Reduction (Pyridinium⁺/Pyridinyl•) | -0.85 | 65 |
Note: This table provides hypothetical electrochemical data for a substituted pyridinium cation, illustrating the type of information obtained from cyclic voltammetry.
Further electrochemical studies, such as rotating disk electrode (RDE) voltammetry, can be employed to determine the diffusion coefficient of the electroactive species and the kinetics of the electron transfer process. The combination of these electrochemical techniques provides a comprehensive picture of the redox behavior of this compound systems, which is crucial for designing and optimizing their use in various electrochemical applications. bohrium.com
Emerging Research Frontiers and Future Directions for 1 1 4 Chlorophenyl Vinyl Pyridinium
Integration into Hybrid Materials and Nanostructures
The development of hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, offers a pathway to creating materials with synergistic or entirely new properties. The incorporation of pyridinium (B92312) moieties into such materials is an active area of research. lew.roacs.org For 1-[1-(4-chlorophenyl)vinyl]pyridinium, several avenues for integration into hybrid materials and nanostructures can be envisioned.
The cationic nature of the pyridinium ring makes it an ideal candidate for electrostatic interactions with anionic inorganic species. This could be leveraged to create organic-inorganic hybrid materials with layered or framework structures. For instance, reaction with metal halides, such as lead iodide or lead bromide, could lead to the formation of perovskite-like structures or other coordination networks. rsc.org The properties of these materials would be influenced by the size and charge of the pyridinium cation, as well as the electronic characteristics of the chlorophenyl and vinyl groups.
Furthermore, the vinyl group in this compound provides a reactive handle for polymerization. This opens up the possibility of creating hybrid materials where the pyridinium salt is covalently bonded to a polymer matrix or an inorganic nanoparticle surface. For example, the vinyl group could undergo polymerization to form poly(vinylpyridinium) chains, which can then be used to modify the surface of silica (B1680970) nanoparticles or carbon nanotubes. Such hybrid materials could find applications in catalysis, sensing, or as antimicrobial coatings.
Recent research has demonstrated the formation of 2D hybrid materials with a (2-AEP)2PbI4 composition, where the organic bilayer is composed of (2-AEP)+ cations arranged in a face-to-face stacking, promoting π–π interactions between adjacent pyridyl rings. acs.org This highlights the potential for designing novel hybrid materials with tailored electronic and optical properties by carefully selecting the organic cation. The structural diversity observed in lead iodide hybrids based on pyridine (B92270) derivatives further underscores the rich synthetic possibilities. acs.org
Application in Flow Chemistry and Microreactor Systems
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, has emerged as a powerful tool for chemical synthesis. mdpi.com It offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability. The synthesis and manipulation of pyridinium salts are well-suited for flow chemistry systems.
The synthesis of pyridinium salts often involves the quaternization of pyridine with an alkyl halide. rsc.org This type of reaction can be efficiently carried out in a flow reactor, allowing for precise control over reaction temperature, pressure, and residence time. rsc.org This level of control can lead to higher purity products and minimize the formation of byproducts. For this compound, a flow synthesis could involve the reaction of pyridine with a suitable 1-(4-chlorophenyl)vinyl halide precursor in a microreactor.
Beyond its synthesis, this compound could also be utilized as a reagent or catalyst in flow chemistry processes. For example, pyridinium-based ionic liquids have been synthesized and used as solvents or catalysts in continuous flow systems. rsc.org The properties of this compound, such as its solubility and thermal stability, would determine its suitability for such applications. The vinyl group could also participate in flow-based polymerization reactions, enabling the continuous production of functional polymers.
Recent advancements have demonstrated the use of multi-objective Bayesian optimization with active learning to accelerate the synthesis of pyridinium salts in continuous flow conditions. rsc.orgnih.gov This approach allows for the simultaneous optimization of multiple reaction parameters, such as yield and production rate, leading to a more efficient and sustainable process. rsc.orgnih.gov
Artificial Intelligence and Machine Learning in Pyridinium Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of materials discovery and chemical synthesis. springernature.comnih.govresearchgate.net These powerful computational tools can be used to predict the properties of new compounds, optimize reaction conditions, and even design novel molecules with desired functionalities. In the context of pyridinium compounds, AI and ML can play a significant role in accelerating research and development.
For a specific compound like this compound, AI and ML models could be employed to predict a range of properties, including its solubility, toxicity, thermal stability, and potential biological activity. researchgate.netnih.gov These predictions can help to guide experimental efforts and prioritize the most promising candidates for further investigation. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the molecular structure of pyridinium compounds with their observed properties. nih.gov
Furthermore, generative AI models can be used to design new pyridinium compounds with tailored properties. nih.gov By learning the underlying patterns in large datasets of known molecules, these models can propose novel structures that are likely to possess the desired characteristics. This approach could be used to explore the vast chemical space around this compound and identify new derivatives with improved performance for specific applications.
The integration of AI with automated synthesis platforms, including flow chemistry systems, represents a particularly exciting frontier. researchgate.net This combination could enable a closed-loop "design-make-test-analyze" cycle, where AI algorithms design new compounds, robotic systems synthesize them, and high-throughput screening assays evaluate their properties, with the results feeding back into the AI model to refine the next generation of designs. springernature.com
Sustainable Synthesis and Application of Pyridinium-Based Materials
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic research and industrial practice. nih.govnih.govacs.org The sustainable synthesis and application of pyridinium-based materials are therefore critical areas of focus.
The development of eco-friendly synthetic routes to pyridinium compounds is a key objective. This includes the use of renewable starting materials, greener solvents, and more energy-efficient reaction conditions. rsc.orgrsc.org For example, researchers have explored the synthesis of pyridinium ionic liquids from renewable resources such as furfural (B47365) and amino acids. rsc.org Microwave-assisted synthesis has also been recognized as a green chemistry tool that can offer advantages in terms of reaction time and yield for the preparation of pyridine derivatives. nih.govacs.org
In the case of this compound, a sustainable synthesis might involve exploring alternative precursors and reaction pathways that avoid the use of hazardous reagents or solvents. The use of flow chemistry, as discussed previously, can also contribute to a more sustainable process by reducing waste and improving energy efficiency.
Q & A
Q. What are the optimized synthetic routes for 1-[1-(4-Chlorophenyl)vinyl]pyridinium derivatives, and how do reaction conditions influence yield?
The synthesis typically involves multi-component reactions using substituted anilines and cyclohexanedione derivatives in ethanol with piperidine as a catalyst. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives are synthesized via condensation reactions, achieving yields of 66–82% under reflux conditions . Key parameters include:
- Temperature : Reactions are conducted at reflux (70–80°C) to ensure complete conversion.
- Catalyst : Piperidine enhances nucleophilic substitution efficiency.
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl rings increase reaction rates but may reduce yield due to steric hindrance .
Q. How can spectroscopic methods (IR, NMR) confirm the structural integrity of this compound derivatives?
- IR Spectroscopy : Characteristic peaks include C-Cl stretching (~715 cm⁻¹), C=O (1660–1677 cm⁻¹), and aromatic C=C (1450–1572 cm⁻¹). Asymmetric and symmetric N-H stretches (~3460 cm⁻¹) confirm amine groups .
- ¹H NMR : Key signals include aromatic protons (δ 7.1–8.4 ppm), methyl groups (δ 0.8–2.5 ppm), and NH₂ protons (δ 5.3–5.9 ppm). For example, the CH₃ group at δ 2.2 ppm in Q1 (Mol. Wt. 497) correlates with gem-dimethyl substituents .
Q. What substituent effects are observed on the pyridinium core, and how do they influence physicochemical properties?
Substituents at the 4-position of the phenyl ring (e.g., -CH₃, -OCH₃, -NO₂) modulate:
- Melting Points : Electron-withdrawing groups (-NO₂) increase melting points (e.g., 278–282°C for Q2 vs. 259–261°C for Q13) due to enhanced intermolecular interactions .
- Solubility : Hydrophobic substituents (-CH₃) reduce aqueous solubility, necessitating polar aprotic solvents (e.g., DMF) for reactions .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound derivatives?
Byproducts often arise from:
- Incomplete Cyclization : Intermediate hexahydroquinoline derivatives may persist if reaction times are insufficient (e.g., <17 hours), detected via LC-MS as m/z peaks <500 .
- Oxidative Side Reactions : Trace oxygen in solvents can oxidize NH₂ groups to nitro derivatives, identified by N=O stretches (~1550 cm⁻¹) in IR . Mitigation involves degassing solvents with nitrogen .
Q. How do solvent polarity and catalyst choice impact the regioselectivity of vinylpyridinium formation?
- Polar Solvents (Ethanol) : Stabilize charged intermediates, favoring 1,2-addition products. Piperidine catalyzes enamine formation, directing regioselectivity toward the pyridinium core .
- Non-Polar Solvents (Toluene) : Promote 1,4-addition pathways, leading to alternative regioisomers. This is avoided by maintaining ethanol as the solvent .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC confirms correlations between aromatic protons and carbons, ruling out misassignments .
Q. How can substituent effects on the 4-chlorophenyl group be systematically studied to enhance bioactivity?
- QSAR Modeling : Correlate substituent Hammett constants (σ) with biological activity (e.g., IC₅₀). For example, -NO₂ (σ = 1.27) enhances electron-deficient character, potentially improving receptor binding .
- Crystallography : Single-crystal X-ray structures reveal steric clashes caused by bulky substituents (e.g., -Br), guiding rational design .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- HPLC-PDA : Detect impurities at 0.1% levels using C18 columns (acetonitrile/water gradient). For example, unreacted aniline derivatives elute earlier (tR = 3.2 min) than the product (tR = 8.5 min) .
- Mass Accuracy : High-resolution MS (HRMS) with <5 ppm error confirms molecular formulas. For Q1 (C₂₇H₂₀ClN₅O₃), observed m/z 497.1254 vs. calculated 497.1261 .
Q. How do reaction scales (mg to kg) affect the reproducibility of synthetic protocols for this compound?
- Heat Dissipation : At >100 g scales, inefficient stirring causes hot spots, leading to decomposition. Jacketed reactors with controlled cooling (5°C/min) maintain consistency .
- Purification : Flash chromatography on silica gel (hexane/EtOAc) is scalable, but >1 kg batches require recrystallization (ethanol/water) to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
